Fenoxaprop-ethyl, (-)-
Overview
Description
Fenoxaprop-ethyl, (-)- is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has a low aqueous solubility and low volatility. It tends not to be persistent in soils but may persist in water systems under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoxaprop-ethyl is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of Fenoxaprop-ethyl involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fenoxaprop-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where Fenoxaprop-ethyl is converted to Fenoxaprop-P, the active form of the compound .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product formed from the hydrolysis of Fenoxaprop-ethyl is Fenoxaprop-P. Other reactions may yield various metabolites depending on the specific conditions and reagents used .
Scientific Research Applications
Fenoxaprop-ethyl is widely used in agricultural research to study its effects on different weed species and its efficacy as a herbicide. It is also used in environmental studies to understand its degradation and persistence in soil and water systems. Additionally, Fenoxaprop-ethyl is used in biochemical research to study its mechanism of action and its impact on plant physiology .
Mechanism of Action
Fenoxaprop-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. This inhibition leads to the disruption of lipid synthesis, resulting in the death of the target plants. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Sethoxydim
- Clethodim
- Pinoxaden
Uniqueness
Fenoxaprop-ethyl is unique due to its specific inhibition of the ACCase enzyme in grasses, making it highly effective against a wide range of grass species. Its chiral nature, with the R-isomer being the active form, also distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKBPHSEKWERTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032392 | |
Record name | Fenoxaprop-ethyl | |
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Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxaprop-ethyl | |
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Boiling Point |
200 °C @ 100 pa | |
Record name | FENOXAPROP-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |
Record name | FENOXAPROP-ETHYL | |
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Vapor Pressure |
0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |
Record name | Fenoxaprop-ethyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | FENOXAPROP-ETHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect. | |
Record name | Fenoxaprop-ethyl | |
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Color/Form |
Colorless solid | |
CAS No. |
66441-23-4, 113776-20-8 | |
Record name | FENOXAPROP ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Fenoxaprop-ethyl [ISO] | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Fenoxaprop-ethyl | |
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Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |
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Record name | FENOXAPROP-ETHYL | |
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Record name | FENOXAPROP-ETHYL | |
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Melting Point |
84-85 °C | |
Record name | FENOXAPROP-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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